

ELA-32: A Comprehensive Human Tissue Expression Profile and Technical Guide

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Compound of Interest

Compound Name: ELA-32(human)

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Introduction

ELA-32, also known as ELABELA or apelin receptor early endogenous ligand (APELA), is a 32-amino acid peptide hormone that has emerged as a critical signaling molecule in human physiology. It is one of two endogenous ligands for the G-protein-coupled apelin receptor (APJ), playing a vital role in a diverse range of biological processes. This technical guide provides an in-depth overview of the human tissue expression profile of ELA-32, detailed experimental protocols for its detection, and a summary of its key signaling pathways.

The APELA gene encodes a 54-amino acid preproprotein, which is processed to yield the mature ELA-32 peptide, among other isoforms.[1] ELA-32 is recognized for its crucial functions in cardiovascular development and fluid homeostasis.[2] It also plays a significant role in maintaining the self-renewal of human embryonic stem cells.[2] Understanding the tissue-specific expression of ELA-32 is paramount for elucidating its physiological functions and its potential as a therapeutic target in various diseases.

Quantitative Expression Analysis

The expression of the APELA gene, which encodes ELA-32, exhibits a distinct pattern across human tissues. The following tables summarize the quantitative mRNA expression levels derived from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas, providing a comprehensive overview of APELA distribution in the human body.

Table 1: APELA Gene Expression in Human Tissues (RNA-Seq)

This table presents the consensus normalized expression of the APELA gene across a wide range of human tissues, measured in normalized Transcripts Per Million (nTPM). The data is sourced from the Human Protein Atlas, which integrates data from the GTEx project.

Tissue	nTPM
Kidney	21.6
Placenta	19.9
Prostate	12.0
Lung	5.5
Heart muscle	4.8
Stomach	4.1
Duodenum	3.9
Small intestine	3.5
Colon	3.2
Liver	2.9
Pancreas	2.5
Spleen	2.1
Adipose tissue	1.8
Skeletal muscle	1.5
Brain (Cerebral Cortex)	0.5
Skin	0.4
Testis	0.3
Ovary	0.2

Data sourced from the Human Protein Atlas.

Table 2: ELA-32 Protein Expression in Human Cardiovascular Tissues

While a comprehensive quantitative proteomic profile of ELA-32 across all human tissues is not yet available, studies have confirmed its presence in various cardiovascular tissues. The following table provides a qualitative summary of ELA peptide expression based on immunofluorescence staining.[\[3\]](#)

Tissue	Protein Expression Level
Pulmonary Artery	Detected
Coronary Artery	Detected
Mammary Artery	Detected
Radial Artery	Detected
Umbilical Vein	Detected
Aorta	Detected
Saphenous Vein	Detected
Left Ventricle	Detected
Lung	Detected

Data interpretation based on immunofluorescence studies.[\[3\]](#)

Experimental Protocols

This section provides detailed methodologies for the detection and quantification of ELA-32 and its corresponding mRNA transcript, APELA. These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents.

Immunohistochemistry (IHC) for ELA-32 Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for the immunohistochemical staining of ELA-32 in FFPE human tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in three changes of xylene for 5 minutes each.
- Rehydrate the sections by sequential immersion in:
 - 100% ethanol, two changes for 3 minutes each.
 - 95% ethanol for 3 minutes.
 - 70% ethanol for 3 minutes.
 - 50% ethanol for 3 minutes.
- Rinse with distilled water.

2. Antigen Retrieval:

- Immerse slides in a 10 mM sodium citrate buffer (pH 6.0).
- Heat the buffer to 95-100°C for 20-30 minutes in a water bath or steamer.
- Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).

3. Peroxidase Blocking:

- Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to quench endogenous peroxidase activity.
- Rinse slides twice with Phosphate Buffered Saline (PBS) for 5 minutes each.

4. Blocking:

- Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

- Dilute the primary antibody against ELA-32 in the blocking solution according to the manufacturer's recommendations.
- Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

- Rinse slides three times with PBS for 5 minutes each.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1 hour at room temperature.

7. Signal Amplification and Detection:

- Rinse slides three times with PBS for 5 minutes each.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
- Rinse slides three times with PBS for 5 minutes each.
- Apply a diaminobenzidine (DAB) substrate solution and monitor for color development under a microscope.
- Stop the reaction by immersing the slides in distilled water.

8. Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin for 1-2 minutes.
- Rinse with running tap water.
- Dehydrate the sections through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.

Western Blotting for ELA-32 Detection

This protocol describes the detection of ELA-32 in tissue lysates or plasma.

1. Sample Preparation:

- Homogenize tissue samples in RIPA buffer containing protease inhibitors.
- For plasma samples, consider depletion of high-abundance proteins to enhance detection of lower-abundance peptides like ELA-32.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE:

- Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Load the samples onto a 15% or 4-20% gradient SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Confirm successful transfer by staining the membrane with Ponceau S.

4. Blocking:

- Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

5. Primary Antibody Incubation:

- Incubate the membrane with the primary antibody against ELA-32 diluted in the blocking buffer overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:

- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

7. Detection:

- Wash the membrane three times with TBST for 10 minutes each.
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

RNA Sequencing (RNA-Seq) for APELA Gene Expression Analysis

This section outlines a general workflow for quantifying APELA mRNA levels in human tissues.

1. RNA Extraction:

- Isolate total RNA from fresh-frozen tissue samples using a TRIzol-based method or a commercial RNA extraction kit.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 7).

2. Library Preparation:

- Prepare sequencing libraries from 100 ng to 1 µg of total RNA.
- Deplete ribosomal RNA (rRNA) or select for poly(A)⁺ RNA.
- Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
- Synthesize the second cDNA strand.
- Perform end-repair, A-tailing, and ligate sequencing adapters.

- Amplify the library by PCR.

3. Sequencing:

- Quantify and qualify the prepared libraries.
- Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

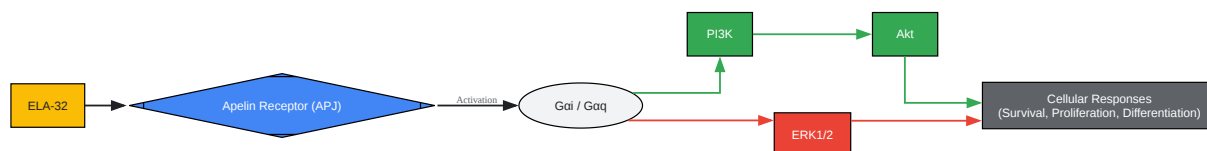
- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Trimming: Remove adapter sequences and low-quality bases.
- Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
- Quantification: Count the number of reads mapping to each gene.
- Normalization: Normalize the read counts to account for differences in sequencing depth and gene length, typically expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

Signaling Pathways and Visualizations

ELA-32 exerts its biological effects by binding to and activating the apelin receptor (APJ), a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events.

ELA-32/APJ Signaling Pathway

Upon binding of ELA-32, the APJ receptor can couple to different G-proteins, primarily G α i and G α q, leading to the activation of multiple downstream pathways. Key signaling cascades include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Extracellular signal-regulated kinase (ERK)1/2 pathway, involved in cell growth and differentiation.

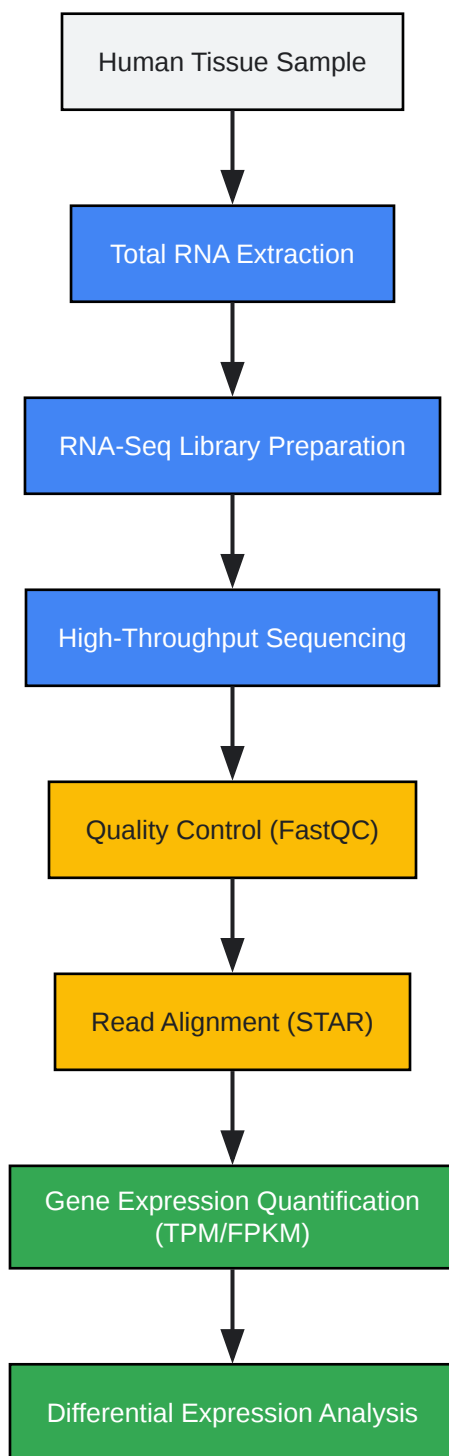


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Caption: ELA-32 activates the APJ receptor, initiating downstream signaling cascades.

Experimental Workflow for APELA RNA-Seq Analysis

The following diagram illustrates a typical workflow for the analysis of APELA gene expression from tissue samples using RNA sequencing.



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Caption: A standard bioinformatics pipeline for RNA-Seq data analysis.

Conclusion

ELA-32 is a peptide hormone with a distinct and functionally significant tissue expression profile in humans. The highest levels of APELA mRNA are observed in the kidney, placenta, and prostate, with notable expression in cardiovascular tissues. This guide provides a foundational resource for researchers and drug development professionals, offering quantitative expression data, detailed experimental protocols, and an overview of the key signaling pathways. Further research into the quantitative protein expression of ELA-32 across a broader range of tissues will continue to illuminate its diverse physiological and pathological roles.

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